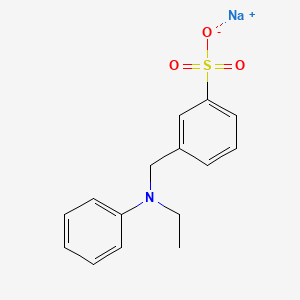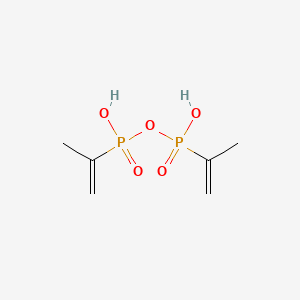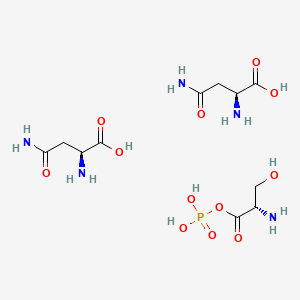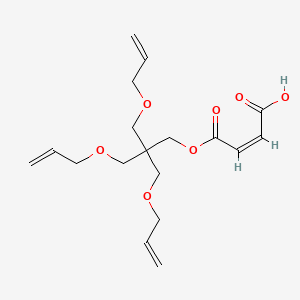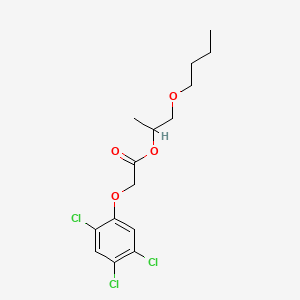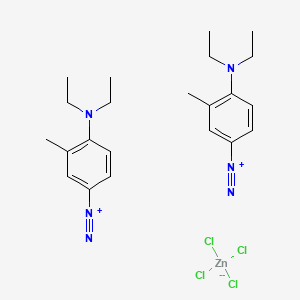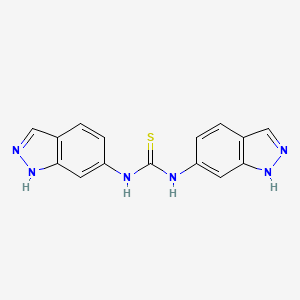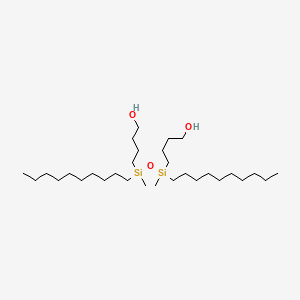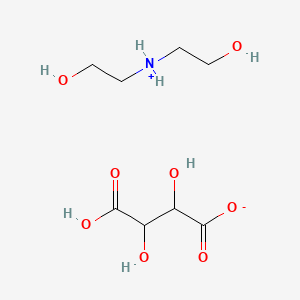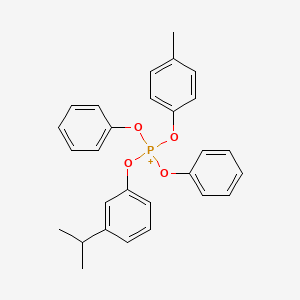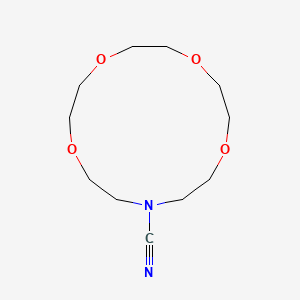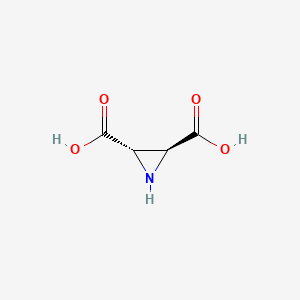
2,3-Dicarboxyaziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 2,3-Dicarboxyaziridine can be synthesized through various methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the compound can be synthesized from the corresponding amino acids through cyclization reactions . The reaction conditions typically involve the use of strong bases or acids to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound often involves fermentation processes using specific strains of Streptomyces bacteria . These bacteria naturally produce the compound as a secondary metabolite, which can then be isolated and purified for further use .
化学反応の分析
Types of Reactions: 2,3-Dicarboxyaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the aziridine ring to more stable structures.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the aziridine ring under mild conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with opened or modified aziridine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,3-Dicarboxyaziridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,3-Dicarboxyaziridine involves its interaction with specific enzymes and biological targets. For instance, it acts as a potent competitive inhibitor of fumarase, an enzyme involved in the citric acid cycle . The compound mimics the transition state of the enzyme’s natural substrate, thereby inhibiting its activity . This inhibition can disrupt metabolic pathways and exert antibacterial effects .
類似化合物との比較
- Mitomycin A and B
- Aziridine-2-carboxamide
- Azirinomycin
特性
CAS番号 |
57528-68-4 |
|---|---|
分子式 |
C4H5NO4 |
分子量 |
131.09 g/mol |
IUPAC名 |
(2S,3S)-aziridine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C4H5NO4/c6-3(7)1-2(5-1)4(8)9/h1-2,5H,(H,6,7)(H,8,9)/t1-,2-/m0/s1 |
InChIキー |
IFCCPDAHQDGHMH-LWMBPPNESA-N |
異性体SMILES |
[C@H]1([C@H](N1)C(=O)O)C(=O)O |
正規SMILES |
C1(C(N1)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


